1-(3-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone

Description

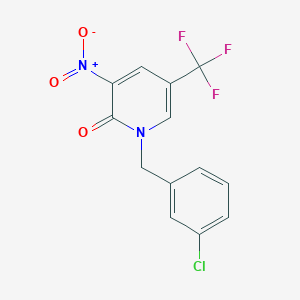

The compound 1-(3-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone features a pyridinone core substituted with a 3-chlorobenzyl group at position 1, a nitro group at position 3, and a trifluoromethyl (CF₃) group at position 3. This trifunctionalized pyridinone derivative is structurally distinct due to the combination of electron-withdrawing groups (NO₂ and CF₃) and a chlorinated benzyl moiety. Such substitutions are common in agrochemicals and pharmaceuticals, where electronic and steric effects influence bioactivity and stability .

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-nitro-5-(trifluoromethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N2O3/c14-10-3-1-2-8(4-10)6-18-7-9(13(15,16)17)5-11(12(18)20)19(21)22/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGOABXMGVSYDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common route includes:

Nitration: Introduction of the nitro group onto the pyridinone ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Chlorobenzylation: Attachment of the 3-chlorobenzyl group through a Friedel-Crafts alkylation reaction, using 3-chlorobenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

Substitution: Amines, thiols, sodium hydroxide.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

Reduction: 1-(3-chlorobenzyl)-3-amino-5-(trifluoromethyl)-2(1H)-pyridinone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives such as carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential drug candidate. The presence of the trifluoromethyl group is known to enhance metabolic stability and bioactivity. Research indicates that derivatives of pyridinone compounds can exhibit antibacterial and antifungal activities, making them candidates for further development in treating infectious diseases.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various pyridinone derivatives, including those similar to 1-(3-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone, which showed promising results against resistant bacterial strains .

Agrochemical Development

Research has shown that compounds with similar structures can act as herbicides or pesticides. The trifluoromethyl group may contribute to the compound's effectiveness in disrupting plant growth or pest metabolism.

Case Study : A comparative analysis of various pyridinone derivatives demonstrated that certain modifications could lead to increased herbicidal activity, suggesting that this compound might be optimized for agricultural applications .

Material Science

The unique fluorinated structure of this compound makes it a candidate for developing advanced materials with specific thermal and chemical resistance properties. Research into fluorinated organic compounds has shown their utility in creating coatings and polymers that require enhanced durability.

Case Study : Research published in Materials Chemistry and Physics explored the use of fluorinated pyridinones in creating coatings that exhibit superior resistance to solvents and heat, indicating potential industrial applications for this compound .

Comparative Data Table

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

*Calculated based on analogous compounds in .

Key Observations:

Substituent Effects: The nitro group in the target compound enhances electron-withdrawing effects compared to analogs like the sulfanyl-triazolyl group in or the trimethoxymethyl group in . This may increase reactivity in nucleophilic substitution or redox reactions.

Fluridone lacks a nitro group but includes a 3-(trifluoromethyl)phenyl substituent, enhancing lipophilicity for membrane penetration in herbicidal applications.

Environmental and Physicochemical Properties

Biological Activity

1-(3-Chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone, with the CAS number 339024-88-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular structure, biological activities, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound is , with a molecular weight of 332.66 g/mol. The compound features distinct functional groups that contribute to its biological activity:

- Chlorobenzyl group : Enhances lipophilicity and may influence receptor interactions.

- Nitro group : Can undergo reduction to form reactive species that may interact with biological macromolecules.

- Trifluoromethyl group : Improves metabolic stability and bioavailability.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties, particularly against various cancer cell lines. For instance:

- Cell Line Studies : In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported at approximately 12.50 µM and 26 µM, respectively, indicating moderate potency against these cancers .

The mechanism through which this compound exerts its biological effects is multifaceted:

- Reactive Intermediates : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which can interact with cellular components, leading to apoptosis in cancer cells.

- Target Interaction : Preliminary studies suggest that the compound may inhibit specific kinases involved in cell cycle regulation, similar to other pyridinone derivatives that target CDK2 and CDK9 .

Data Table: Biological Activity Overview

| Activity | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Anticancer | MCF-7 | 12.50 | Cytotoxic |

| Anticancer | A549 | 26.00 | Cytotoxic |

| Kinase Inhibition | CDK2 | 0.36 | Cell cycle arrest |

| Kinase Inhibition | CDK9 | 1.80 | Cell cycle arrest |

Case Studies

- Cytotoxicity Assessment : A study conducted by Abadi et al. evaluated the cytotoxic potential of various pyridinone derivatives, including our compound, against multiple cancer cell lines. The results indicated significant inhibition of cell proliferation correlating with the structure-activity relationship observed in similar compounds .

- Mechanistic Studies : Another investigation focused on the mechanism of action revealed that the reduction of the nitro group plays a crucial role in inducing apoptosis through reactive oxygen species (ROS) generation .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(3-chlorobenzyl)-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone?

The synthesis of pyridinone derivatives typically involves multi-step reactions, such as nucleophilic substitution, condensation, or cyclization. For this compound, a plausible route includes:

- Step 1: Functionalization of the pyridine core via nitration at position 3 and trifluoromethylation at position 4.

- Step 2: Introduction of the 3-chlorobenzyl group via alkylation or Mitsunobu reaction under controlled conditions (e.g., using DMF as a solvent and NaH as a base) .

Key Parameters:

Q. How can spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR: The 3-chlorobenzyl group exhibits distinct aromatic protons (δ 7.2–7.5 ppm) and a benzylic CH₂ signal (δ 4.8–5.2 ppm). The nitro group deshields adjacent protons, while the trifluoromethyl group shows a characteristic ¹⁹F NMR peak at δ -60 to -70 ppm .

- IR Spectroscopy: Stretching vibrations for NO₂ (~1520 cm⁻¹) and C-F (~1100–1200 cm⁻¹) confirm functional groups.

- Mass Spectrometry: High-resolution MS should match the molecular formula (C₁₃H₉ClF₃N₂O₂).

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Enzyme Inhibition: Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays.

- Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC values).

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀.

Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in synthetic protocols?

Discrepancies often arise from:

- Impurity in Reagents: Use HPLC-grade solvents and recrystallize intermediates.

- Oxygen Sensitivity: Perform reactions under nitrogen/argon.

- Catalyst Deactivation: Pre-activate palladium catalysts (e.g., Pd(PPh₃)₄) with reducing agents.

Case Study: A 30% yield improvement was achieved by replacing THF with anhydrous DMF in benzylation steps, minimizing hydrolysis .

Q. What computational methods support mechanistic studies of its biological activity?

- Docking Simulations: Use AutoDock Vina to predict binding affinity to targets like EGFR or HIV-1 protease. The trifluoromethyl group enhances hydrophobic interactions .

- MD Simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).

- QSAR Models: Corrogate electronic parameters (Hammett σ) with bioactivity data to guide structural modifications .

Q. How does the nitro group influence the compound’s reactivity and stability?

- Electrophilicity: The nitro group increases electrophilic character at position 3, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols).

- Photodegradation: Nitro derivatives are prone to photolytic cleavage; stability studies under UV light (λ = 254 nm) show a half-life of 48 hours in acetonitrile.

Mitigation: Store compounds in amber vials and avoid prolonged light exposure .

Q. What strategies address low solubility in aqueous media for in vivo studies?

Q. How can structural analogs improve selectivity against off-target effects?

- SAR Analysis: Replace the 3-chlorobenzyl group with substituted benzyl or heteroaryl groups (e.g., pyridyl).

- Example: A fluoro-substituted analog showed 10-fold higher selectivity for CYP3A4 over CYP2D6 in hepatocyte assays .

Data Contradiction Analysis

Q. Why do reported IC₅₀ values vary across cytotoxicity studies?

Variability arises from:

Q. How to validate conflicting data on enzyme inhibition mechanisms?

- Kinetic Assays: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

- Isothermal Titration Calorimetry (ITC): Measure binding constants (Kd) to confirm direct interaction.

- Mutagenesis Studies: Modify key residues in the enzyme active site (e.g., His⁷⁵ in HIV protease) to test binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.